4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile
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Overview
Description
4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile is a chemical compound known for its significant applications in various scientific fields, particularly in medicinal chemistry. This compound is part of the pyrimidine family, which is known for its diverse biological activities. The structure of this compound includes an aniline group attached to a pyrimidine ring, with phenyl groups at the 2 and 6 positions and a carbonitrile group at the 5 position.
Preparation Methods
The synthesis of 4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile typically involves the reaction of 2,6-diphenylpyrimidine-4,5-dicarbonitrile with aniline under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and effective. This method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions, resulting in the formation of the desired compound . The use of microwaves significantly reduces the reaction time and increases the yield compared to conventional heating methods.
Chemical Reactions Analysis
4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The aniline group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: Due to its kinase inhibitory properties, this compound is being explored for its therapeutic potential in treating cancers and other diseases involving abnormal kinase activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, primarily kinases. It acts as an ATP mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. This inhibition disrupts the signaling pathways that are essential for the proliferation and survival of cancer cells, leading to cell cycle arrest and apoptosis . The compound has shown significant activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), making it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile can be compared with other similar compounds in the pyrimidine family:
2-Anilino-4,6-dimethylpyrimidine: Known for its fungicidal activity, this compound is used in agriculture to control fungal infections.
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: This compound has shown potent fungicidal activity and is used in the management of fungal diseases.
2,4,6-Triphenylpyrimidine-5-carbonitrile: Used in the development of thermally activated delayed fluorescence materials for organic light-emitting diodes (OLEDs).
Properties
CAS No. |
67677-96-7 |
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Molecular Formula |
C23H16N4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-anilino-2,6-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H16N4/c24-16-20-21(17-10-4-1-5-11-17)26-22(18-12-6-2-7-13-18)27-23(20)25-19-14-8-3-9-15-19/h1-15H,(H,25,26,27) |
InChI Key |
VMYHQEVRRYAWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)NC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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